molecular formula C13H10N2OS B8771342 2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one CAS No. 18593-67-4

2-methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B8771342
Key on ui cas rn: 18593-67-4
M. Wt: 242.30 g/mol
InChI Key: BOXCBFCOYBRNFR-UHFFFAOYSA-N
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Patent
US08022076B2

Procedure details

A stirred mixture of 2-amino-4-phenylthiophene-3-carboxylic acid ethyl ester (350.43 g, 1.54 mol), acetamidine hydrochloride (725.13 g, 7.676 mol) and ethanol (1500 ml) was heated under reflux for 18 hours then allowed to cool to ambient temperature. The resulting solid was collected by filtration, washed with a little cold ethanol, then crystallised from ethanol to give 2-Methyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one as a yellow solid which was used without further purification.
Quantity
350.43 g
Type
reactant
Reaction Step One
Quantity
725.13 g
Type
reactant
Reaction Step One
Quantity
1500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4]([C:6]1[C:10]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[CH:9][S:8][C:7]=1[NH2:17])=[O:5])C.Cl.[C:19](N)(=[NH:21])[CH3:20]>C(O)C>[CH3:20][C:19]1[NH:21][C:4](=[O:5])[C:6]2[C:10]([C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][CH:16]=3)=[CH:9][S:8][C:7]=2[N:17]=1 |f:1.2|

Inputs

Step One
Name
Quantity
350.43 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(SC=C1C1=CC=CC=C1)N
Name
Quantity
725.13 g
Type
reactant
Smiles
Cl.C(C)(=N)N
Name
Quantity
1500 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 18 hours
Duration
18 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with a little cold ethanol
CUSTOM
Type
CUSTOM
Details
crystallised from ethanol

Outcomes

Product
Name
Type
product
Smiles
CC=1NC(C2=C(N1)SC=C2C2=CC=CC=C2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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